

Application Note & Protocol: Spectrophotometric Assay for Determining Crizotinib Concentration

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Compound of Interest

Compound Name: *Crizotinib*

Cat. No.: *B193316*

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Introduction

Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs) including Anaplastic Lymphoma Kinase (ALK), MET, and ROS1.[1][2] It is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific genetic alterations.[1][2][3] Accurate and precise quantification of **Crizotinib** in various matrices is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and in vitro research applications. This document provides a detailed protocol for the determination of **Crizotinib** concentration using a simple and rapid UV-Vis spectrophotometric method. A colorimetric method is also presented as an alternative approach.

Principle

This protocol is based on the principle of ultraviolet (UV) absorption spectrophotometry. **Crizotinib**, when dissolved in a suitable solvent such as methanol, exhibits maximum absorbance at specific wavelengths in the UV range.[4][5] According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λ_{max}) and comparing it to a standard curve generated from known concentrations of **Crizotinib**, the concentration of **Crizotinib** in the sample can be accurately determined.

Materials and Reagents

- **Crizotinib** standard (purity $\geq 98\%$)
- Methanol (HPLC or Spectroscopic grade)
- Deionized water
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Micropipettes and sterile, filtered pipette tips
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Ultrasonic bath

Instrumentation

- A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, capable of scanning in the range of 200-400 nm.

Spectrophotometric Methods for Crizotinib Quantification

Two primary spectrophotometric methods are summarized below. The detailed protocol will focus on the more direct UV Spectrophotometry method.

Parameter	UV Spectrophotometry	Colorimetric Assay
Principle	Direct measurement of UV absorbance of Crizotinib in a solvent.	Reaction of Crizotinib with a chromogenic reagent to produce a colored product, which is then measured.
Chromogenic Reagent	Not applicable	1,2-naphthoquinone-4-sulphonate (NQS)
Solvent/Medium	Methanol	Alkaline medium (pH 9)
Wavelength of Max. Absorbance (λ_{max})	220 nm and 275 nm[4][5]	490 nm[6]
Linear Range	1.25 - 20 $\mu\text{g/mL}$ [4][5]	4 - 50 $\mu\text{g/well}$ [6]
Regression Equation	$y = 0.075x + 0.001$ [4][5]	$A = 0.0085 + 0.0370 C$ [6]
**Correlation Coefficient (R^2) **	0.999[4][5]	0.999[6]
Limit of Detection (LOD)	0.264 $\mu\text{g/mL}$ [4][5]	1.73 $\mu\text{g/well}$ [6]
Limit of Quantification (LOQ)	0.8 $\mu\text{g/mL}$ [4][5]	5.23 $\mu\text{g/well}$ [6]

Detailed Experimental Protocol: UV Spectrophotometry

Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$)

- Accurately weigh 10 mg of **Crizotinib** standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Make up the volume to 100 mL with methanol and mix thoroughly. This is the primary stock solution with a concentration of 100 $\mu\text{g/mL}$.

Preparation of Working Standard Solutions and Generation of Calibration Curve

- From the 100 µg/mL stock solution, prepare a series of working standard solutions by serial dilution with methanol. The recommended concentration range is 1.25, 2.5, 5, 10, 15, and 20 µg/mL.
- Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.
- Use methanol as the blank to zero the instrument.
- Measure the absorbance of each working standard solution at the determined λ_{max} of 275 nm.
- Plot a calibration curve of absorbance versus concentration (µg/mL).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 for a valid calibration curve.

Preparation of Sample Solution

- For bulk drug analysis, accurately weigh a quantity of the **Crizotinib** sample, dissolve it in methanol, and dilute to obtain a final concentration within the linear range of the assay (1.25 - 20 µg/mL).
- For formulation analysis (e.g., capsules), the sample preparation will need to be adapted to extract the drug and remove any interfering excipients. This may involve steps like dissolution, sonication, centrifugation, and filtration. The final dilution should be made with methanol to fall within the assay's linear range.

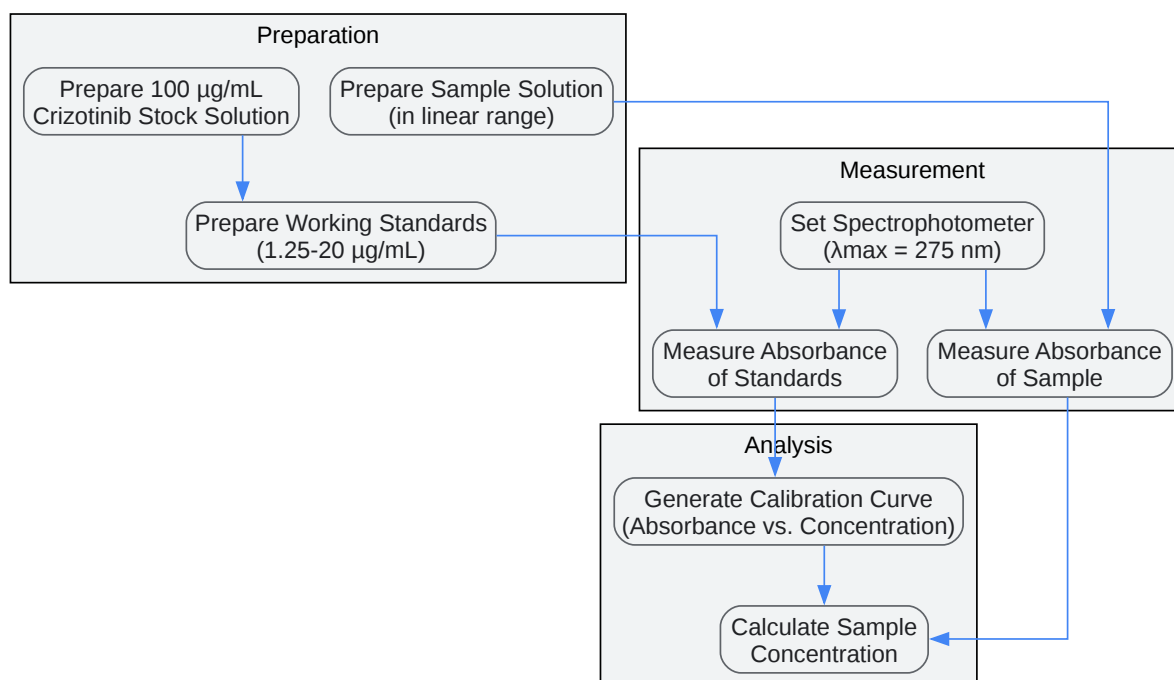
Measurement of Sample Absorbance

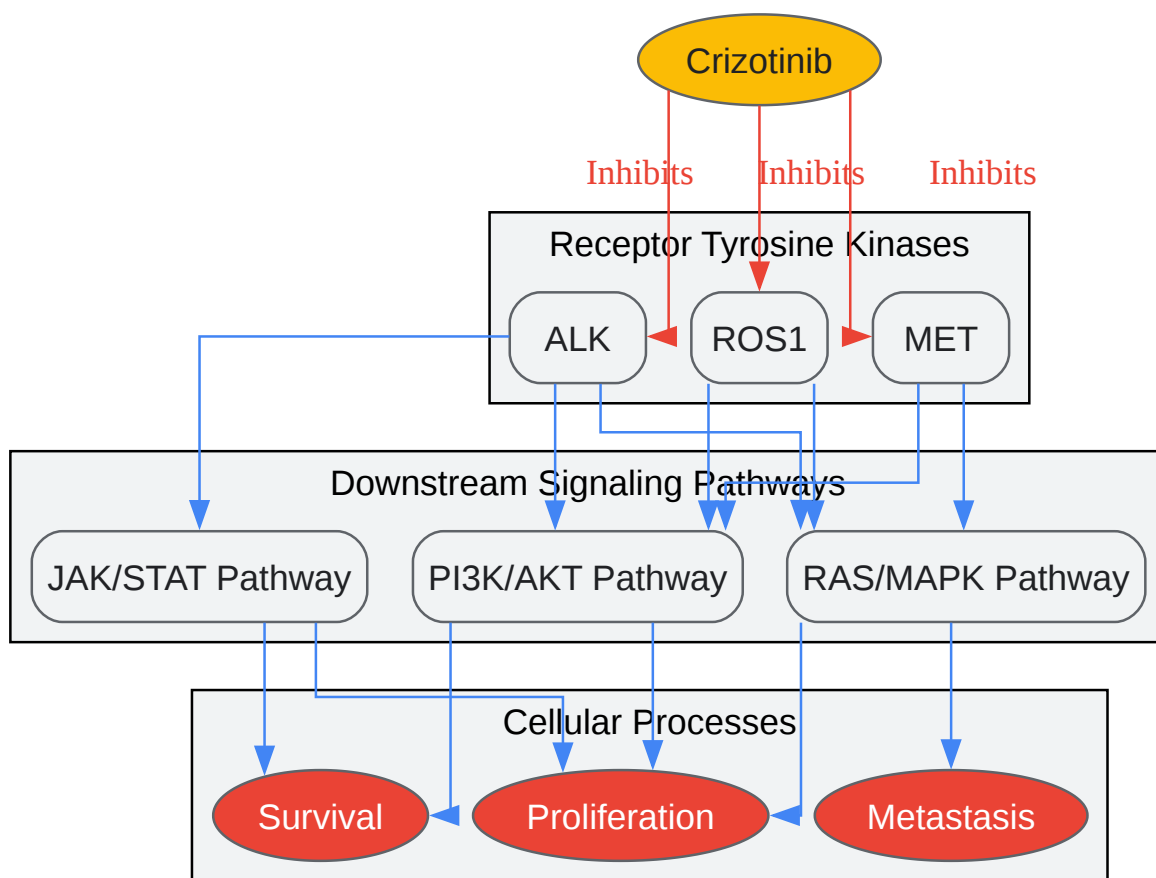
- Using methanol as a blank, measure the absorbance of the prepared sample solution at 275 nm.
- Ensure the absorbance reading falls within the range of the calibration curve. If the absorbance is too high, dilute the sample solution with methanol and re-measure.

Data Analysis

- The concentration of **Crizotinib** in the sample solution can be calculated using the linear regression equation obtained from the calibration curve: $\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance} - c) / m$ where:
 - 'Absorbance' is the measured absorbance of the sample.
 - 'm' is the slope of the calibration curve.
 - 'c' is the y-intercept of the calibration curve.
- Account for any dilution factors used during sample preparation to determine the concentration in the original sample.

Visualizations





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